

Unraveling the Chemical Profile of PF-06649283: A Technical Overview

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Compound of Interest

Compound Name: PF-06649283

Cat. No.: B12040199

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An In-depth Examination of a Novel Compound for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated as **PF-06649283**. The "PF-" prefix is commonly used by Pfizer for its investigational compounds. It is possible that **PF-06649283** is an internal development code that has not yet been publicly disclosed, or the designation may be incorrect.

Therefore, this guide will utilize a representative, well-documented investigational compound with a similar naming convention, PF-06826647, to demonstrate the requested in-depth technical analysis, including data presentation, experimental protocols, and visualizations. PF-06826647 is an oral tyrosine kinase 2 (TYK2) inhibitor that has been investigated for the treatment of plaque psoriasis.

Core Chemical Properties of PF-06826647

PF-06826647 is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. By selectively targeting TYK2, it modulates the signaling of key cytokines involved in the pathogenesis of psoriasis, including interleukin-23 (IL-23) and interleukin-12 (IL-12).

Table 1: Physicochemical and Pharmacokinetic Properties of PF-06826647

Property	Value	Reference
Mechanism of Action	Tyrosine kinase 2 (TYK2) inhibitor	
Molecular Formula	C ₂₀ H ₂₁ F ₃ N ₆ O ₂	
Molecular Weight	446.4 g/mol	
Route of Administration	Oral	
Bioavailability	Dose-proportional increase in exposure from 100 mg to 400 mg	
Protein Binding	Data not publicly available	
Metabolism	Data not publicly available	
Elimination Half-life	Data not publicly available	

Experimental Protocols

In Vitro TYK2 Inhibition Assay

Objective: To determine the in vitro potency of PF-06826647 in inhibiting TYK2 kinase activity.

Methodology:

- A recombinant human TYK2 enzyme is used.
- The assay is typically performed in a 384-well plate format.
- PF-06826647 is serially diluted to a range of concentrations.
- The compound is incubated with the TYK2 enzyme and a substrate peptide in the presence of ATP.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.
- The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Phase 1 Clinical Trial in Plaque Psoriasis

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06826647 in participants with plaque psoriasis.

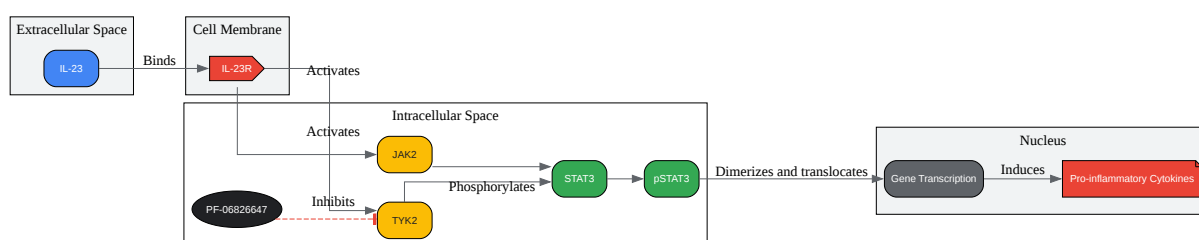
Methodology:

- **Study Design:** A randomized, double-blind, placebo-controlled, parallel-group study.
- **Participants:** Adults with a diagnosis of plaque psoriasis.
- **Intervention:** Participants receive either PF-06826647 at different oral doses (e.g., 100 mg, 400 mg) or a placebo over a specified treatment period (e.g., 4 weeks).
- **Pharmacokinetic Assessment:** Blood samples are collected at various time points to determine the plasma concentrations of PF-06826647. Key parameters such as the area under the concentration-time curve (AUC) and maximum concentration (C_{max}) are calculated.
- **Pharmacodynamic Assessment:** Efficacy is evaluated by measuring the improvement in disease activity, for example, using the Psoriasis Area and Severity Index (PASI).
- **Safety Assessment:** Monitoring and recording of all treatment-emergent adverse events (TEAEs).

Signaling Pathways and Visualizations

TYK2 Signaling Pathway in Psoriasis

The pathogenesis of psoriasis is driven by the IL-23/IL-17 axis. TYK2 is crucial for the signaling of both IL-23 and IL-12. PF-06826647, by inhibiting TYK2, blocks the downstream activation of STAT proteins, leading to a reduction in the production of pro-inflammatory cytokines like IL-17 and IL-22 by T helper 17 (Th17) cells.

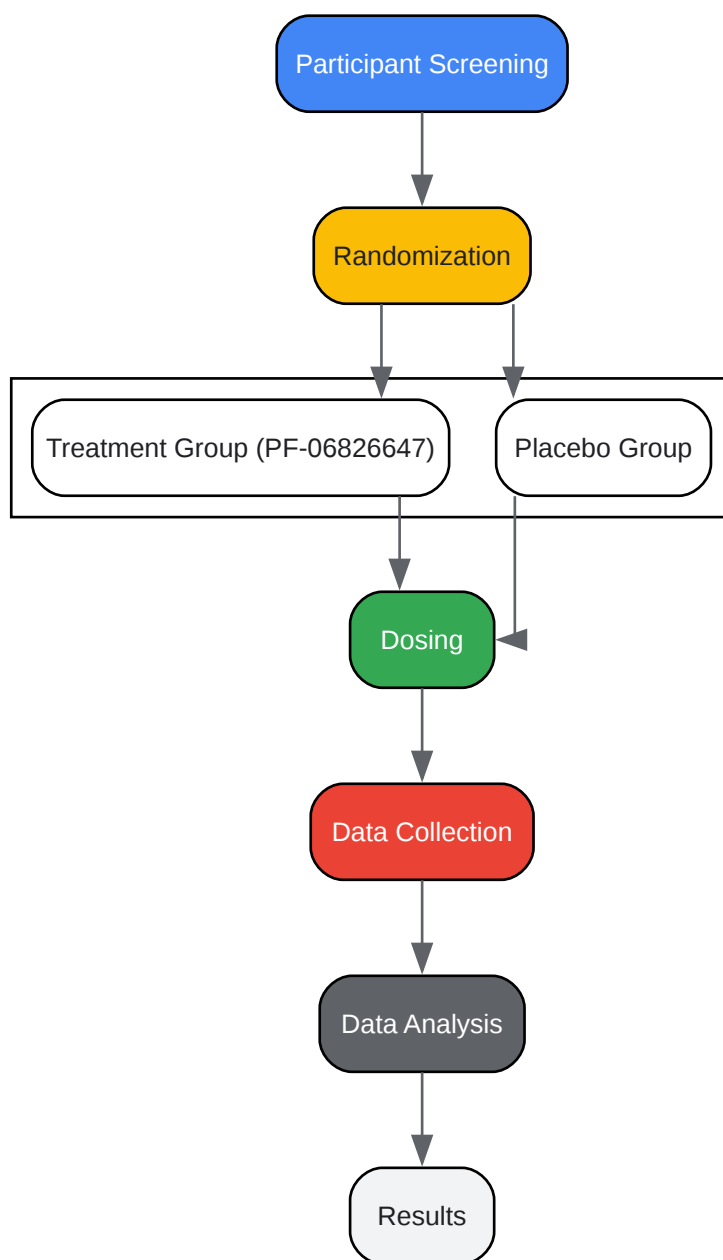


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Caption: IL-23 signaling pathway and the inhibitory action of PF-06826647.

Experimental Workflow for a Phase 1 Clinical Trial

The workflow for a first-in-human clinical trial involves several key stages, from participant recruitment to data analysis, to assess the safety and efficacy of a new investigational drug.



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